molecular formula C17H26ClNO2 B2694542 1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride CAS No. 292062-23-8

1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2694542
CAS No.: 292062-23-8
M. Wt: 311.85
InChI Key: FIBJRTLSVRYJJM-UHFFFAOYSA-N
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Description

1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone linking a 2-allylphenoxy group and a piperidin-1-yl moiety, with a hydrochloride counterion. This compound is structurally related to beta-adrenergic blockers (e.g., propranolol) but differs in its substitution pattern, which may modulate receptor affinity and pharmacokinetics .

Properties

IUPAC Name

1-piperidin-1-yl-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-2-8-15-9-4-5-10-17(15)20-14-16(19)13-18-11-6-3-7-12-18;/h2,4-5,9-10,16,19H,1,3,6-8,11-14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBJRTLSVRYJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC=C1OCC(CN2CCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-allylphenol with an appropriate halogenating agent to form 2-allylphenoxy halide.

    Nucleophilic Substitution: The 2-allylphenoxy halide is then subjected to nucleophilic substitution with 3-(piperidin-1-yl)propan-2-ol, resulting in the formation of the desired product.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenoxy and piperidinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Saturated alcohols or amines.

    Substitution: Various substituted phenoxy or piperidinyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core structure with several pharmacologically active agents, particularly beta-blockers and adrenoceptor ligands. Below is a detailed comparison based on molecular features, physicochemical properties, and biological activity:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Pharmacological Class Key Properties/Activities References
1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride 2-Allylphenoxy, piperidine Not explicitly stated Potential adrenoceptor modulation
Propranolol Hydrochloride 1-Naphthyloxy, isopropylamino Beta-blocker Beta-adrenergic antagonism, antiarrhythmic
1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride 2-Naphthyloxy, piperidine Beta-blocker analog Structural similarity to propranolol
1-[4-(1-Adamantyl)phenoxy]-3-piperidin-1-ylpropan-2-ol hydrochloride 4-Adamantylphenoxy, piperidine Adrenoceptor ligand (hypothetic) Enhanced lipophilicity, CNS penetration
1-(4-Ethylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride 4-Ethylphenoxy, piperidine Adrenoceptor ligand (hypothetic) Moderate lipophilicity
Dexpropranolol Hydrochloride (R)-enantiomer of propranolol Beta-blocker Reduced beta-blocking activity, membrane stabilization

Key Observations :

The naphthyloxy group (as in propranolol) contributes to high beta-1 adrenoceptor affinity due to aromatic stacking interactions .

Receptor Binding and Selectivity: Propranolol and its analogs (e.g., naphthyloxy derivatives) exhibit potent beta-adrenergic antagonism, while the target compound’s allylphenoxy group may shift selectivity toward alpha-adrenoceptors or other targets . Piperidine-containing compounds (e.g., the target compound) may exhibit reduced cardiotoxicity compared to isopropylamine-based beta-blockers due to altered metabolism .

Synthetic Accessibility: The target compound is synthesized via nucleophilic substitution of 2-allylphenol with epichlorohydrin, followed by reaction with piperidine and HCl salt formation—a method analogous to propranolol synthesis .

Pharmacokinetic and Safety Profiles: Limited data exist for the target compound, but structurally related piperidine derivatives (e.g., nadolol impurities) show prolonged half-lives due to reduced hepatic metabolism . Propranolol’s known side effects (bradycardia, hypotension) suggest the target compound may require rigorous cardiovascular safety testing .

Research Findings and Data Gaps

  • Adrenoceptor Binding: Piperazine analogs (e.g., 1-(2-allylphenoxy)-3-[4-(2-hydroxyethyl)piperazinyl]propan-2-ol) showed mixed α1/β1-adrenoceptor binding, indicating possible dual activity in the target compound .
  • Data Limitations: No direct efficacy or toxicity data for the target compound were found in the evidence. Comparative studies with propranolol or nadolol are needed to validate its pharmacological profile.

Biological Activity

1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, also known by its CAS number 292062-23-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that demonstrate its efficacy.

The molecular formula of this compound is C17H26ClN1O2C_{17}H_{26}ClN_1O_2 with a molecular weight of approximately 303.85 g/mol. The compound features a piperidine ring and an allylphenoxy group, which contribute to its unique biological profile.

PropertyValue
Molecular FormulaC17H26ClN1O2
Molecular Weight303.85 g/mol
CAS Number292062-23-8
SolubilitySoluble in water

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Receptor Modulation : The compound is believed to interact with neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its piperidine structure suggests potential activity as a ligand for various receptors, including serotonin and dopamine receptors.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, enhancing the availability of key neurotransmitters in the brain.
  • Antioxidant Properties : Some research indicates that the compound may exhibit antioxidant activity, potentially protecting cells from oxidative stress.

Antidepressant Effects

In a study examining the antidepressant-like effects of similar compounds, it was found that derivatives of piperidine demonstrated significant reductions in depressive behaviors in animal models. The presence of the allylphenoxy group may enhance these effects by improving bioavailability and receptor affinity.

Analgesic Properties

Research has shown that compounds with similar structural motifs exhibit analgesic effects. In rodent models, administration of related piperidine derivatives resulted in reduced pain sensitivity, suggesting that this compound could possess similar analgesic properties.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antidepressant Activity : A comparative analysis of piperidine derivatives revealed that those with phenoxy substitutions exhibited enhanced serotonergic activity, leading to improved mood-related behaviors in mice .
  • Pain Management Research : In a controlled trial assessing analgesic properties, a compound structurally similar to this compound showed significant efficacy in reducing pain responses in inflammatory models .

Q & A

Basic Synthesis Methods

Q: How is 1-(2-Allylphenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride synthesized, and what are the critical reaction parameters? A: The synthesis typically involves nucleophilic substitution between 2-allylphenol and a piperidine-containing epoxide intermediate, followed by HCl salt formation. Key parameters include:

  • Solvent selection : Dichloromethane or ethanol for improved solubility of intermediates .
  • Stoichiometry : Precise molar ratios (e.g., 1:1.2 for phenol-to-epoxide) to minimize side products .
  • Temperature control : Reactions often proceed at 50–70°C to balance reaction rate and byproduct formation .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>99%) .

Structural Characterization

Q: What spectroscopic techniques confirm the structure of this compound? A: A multi-technique approach is recommended:

  • NMR : 1^1H and 13^13C NMR to verify allylphenoxy and piperidinyl proton environments .
  • X-ray crystallography : For absolute configuration confirmation, as demonstrated for analogs like 1-(piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol .
  • Mass spectrometry (HRMS) : To validate molecular ion peaks (e.g., [M+H]+^+) and chloride adducts .

Solubility and Stability

Q: How does the hydrochloride salt influence solubility and stability? A:

  • Solubility : The hydrochloride form increases aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base, facilitating in vitro assays .
  • Stability : Stability studies should include:
    • pH-dependent degradation : Assess via HPLC under acidic/basic conditions (pH 1–13) .
    • Storage conditions : Store at -20°C in desiccated, amber vials to prevent hygroscopic degradation .

Advanced Synthesis Optimization

Q: How can reaction yields be optimized during scale-up? A: Critical factors for gram-scale synthesis:

  • Mixing efficiency : Use mechanical stirring (500–1000 rpm) to ensure homogeneity in viscous reaction mixtures .
  • Temperature gradients : Maintain ±2°C tolerance using jacketed reactors to avoid exothermic side reactions .
  • Workup optimization : Liquid-liquid extraction with ethyl acetate/water (3:1 v/v) improves intermediate recovery (>85%) .

Pharmacological Target Identification

Q: What strategies identify biological targets in cardiovascular research? A:

  • Receptor binding assays : Screen against β-adrenergic receptors (β-ARs) using radiolabeled ligands (e.g., 3^3H-DHA) .
  • In vitro models : Assess vasodilation in isolated aortic rings (EC50_{50} determination) .
  • Molecular docking : Use crystallographic data (e.g., PDB: 2RH1 for β-AR) to predict binding interactions .

Data Contradiction Resolution

Q: How should discrepancies in reported biological activities be addressed? A:

  • Purity validation : Re-analyze batches via HPLC (e.g., C18 column, 0.1% TFA/ACN gradient) to exclude impurity-driven effects .
  • Assay standardization : Compare protocols for cell lines, buffer composition, and incubation times .
  • Meta-analysis : Use tools like RevMan to statistically reconcile activity ranges across studies .

Degradation Product Analysis

Q: What methods identify degradation products under accelerated stability testing? A:

  • Stress testing : Expose to 40°C/75% RH for 4 weeks or UV light (ICH Q1B guidelines) .
  • LC-MS/MS : Use a Q-TOF system to detect and characterize degradants (e.g., oxidized allyl groups) .
  • Forced degradation : Hydrolyze in 0.1M HCl/NaOH to isolate acid/base-labile byproducts .

Isomer Formation and Chiral Purity

Q: How can chiral purity be ensured during synthesis? A:

  • Chiral chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) to resolve enantiomers .
  • Enantiopure starting materials : Synthesize intermediates from (R)- or (S)-epichlorohydrin to control stereochemistry .
  • Circular dichroism (CD) : Confirm enantiomeric excess (>98%) by comparing Cotton effect signatures .

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